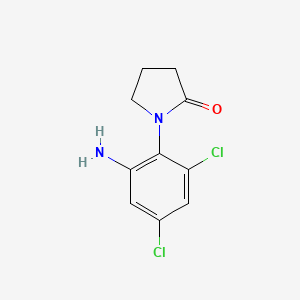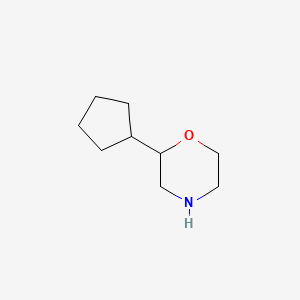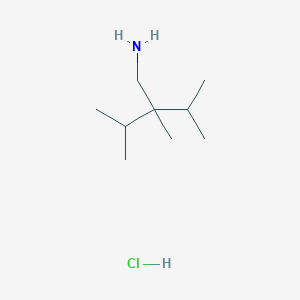
3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a trimethylpentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride typically involves the reaction of 2,3,4-trimethylpentane with aminomethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aminomethyl group can undergo substitution reactions with halogens or other nucleophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Corresponding oxides and ketones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)phenylboronic acid hydrochloride: Used in similar applications but has a different structural framework.
N-[3-(aminomethyl)benzyl]acetamidine: Shares the aminomethyl group but differs in its overall structure and applications.
Uniqueness
3-(Aminomethyl)-2,3,4-trimethylpentanehydrochloride is unique due to its specific trimethylpentane backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H22ClN |
|---|---|
Poids moléculaire |
179.73 g/mol |
Nom IUPAC |
2,3-dimethyl-2-propan-2-ylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-7(2)9(5,6-10)8(3)4;/h7-8H,6,10H2,1-5H3;1H |
Clé InChI |
SRYOWDRLABWCCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(CN)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


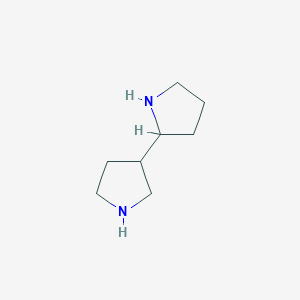
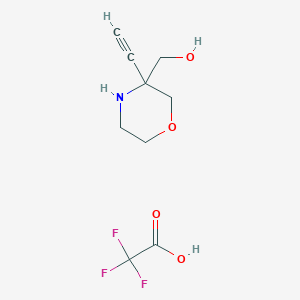
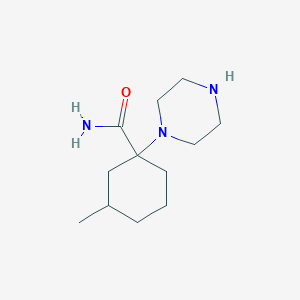
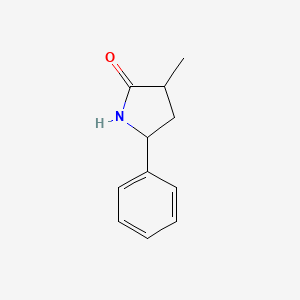
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B13522729.png)

![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
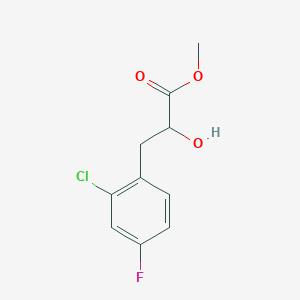
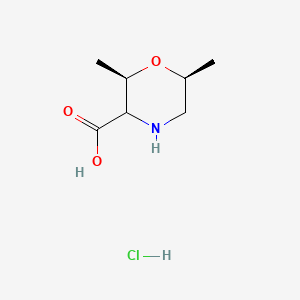
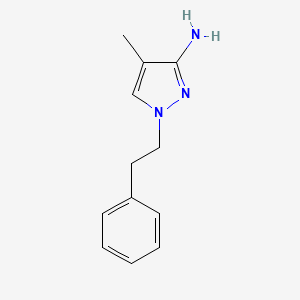
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13522778.png)
![[4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
